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Compound of Interest

1-(4-Methylphenyl)-2-
Compound Name:
phenylethanone

Cat. No.: B015197

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Methylphenyl)-2-phenylethanone (CAS: 2001-28-7), also known as 2-
phenyl-1-(p-tolyl)ethanone, is a diarylethanone derivative with a chemical formula of C1sH140
and a molecular weight of approximately 210.27 g/mol .[1][2] As a key intermediate and
structural motif in various organic synthesis and medicinal chemistry programs, its
unambiguous characterization is critical for ensuring purity, confirming identity, and meeting
regulatory standards. This document provides detailed protocols for the analytical
characterization of this compound using fundamental techniques: Nuclear Magnetic
Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of 1-(4-
Methylphenyl)-2-phenylethanone, providing detailed information about the carbon-hydrogen
framework.

Experimental Protocol: *H and **C NMR

e Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.6 mL of deuterated chloroform (CDCIsz). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).
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e Instrument: A 400 MHz or 500 MHz NMR spectrometer.

e Acquisition Parameters (*H NMR):

[¢]

Pulse Program: Standard single pulse (zg30).

[e]

Spectral Width: -2 to 12 ppm.

o

Number of Scans: 16-32.

o

Relaxation Delay: 1.0 seconds.

e Acquisition Parameters (33C NMR):

[¢]

Pulse Program: Proton-decoupled pulse program (zgpg30).

o

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024-2048.

o

[¢]

Relaxation Delay: 2.0 seconds.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at O ppm.

Data Presentation: Expected NMR Data

Table 1: Predicted *H NMR Spectral Data for 1-(4-Methylphenyl)-2-phenylethanone in CDCl3

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic H (ortho
~8.01 Doublet (d) 2H
to C=0)
~7.35-7.20 Multiplet (m) 7H Aromatic H's
) -CH2- (Methylene
~4.25 Singlet (s) 2H

protons)
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| ~2.42 | Singlet (s) | 3H | -CHs (Methyl protons) |

Table 2: Predicted 3C NMR Spectral Data for 1-(4-Methylphenyl)-2-phenylethanone in CDCIs

Chemical Shift (0, ppm) Assignment

~197.5 C=0 (Ketone)

~144.2 Aromatic C (quaternary, para to C=0)
~135.0 Aromatic C (quaternary, ipso-phenyl)
~134.1 Aromatic C (quaternary, ipso to C=0)
~129.5 Aromatic CH

~129.3 Aromatic CH

~128.7 Aromatic CH

~128.6 Aromatic CH

~126.9 Aromatic CH

~45.6 -CHz- (Methylene carbon)

| ~21.7 | -CHs (Methyl carbon) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of
volatile and semi-volatile compounds like 1-(4-Methylphenyl)-2-phenylethanone. The
fragmentation pattern provides a structural fingerprint.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
solvent such as dichloromethane or ethyl acetate.

e GC System:
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o Column: HP-5MS (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x
0.25 mm ID, 0.25 pm film thickness).

o Inlet Temperature: 250°C.
o Injection Volume: 1 pL (split mode, 50:1 ratio).
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of
15°C/min, and hold for 5 minutes.

e MS System:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Mass Range: Scan from m/z 40 to 450.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted Major lons in the EI Mass Spectrum

m/z lon Structure/Fragment Interpretation

210 [C15H140]+ Molecular lon (M*7)

Acylium ion from cleavage of
119 [CH3-CeHa-COJ* the C-C bond alpha to the

carbonyl

105 (CeHs-COJ* Acylium ion (alternative
6M5-
cleavage, less favored)

Tropylium ion from the benzyl
o [CrHa” fragment
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| 77 | [CeHs]* | Phenyl cation from loss of CO from m/z 105 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most
prominent feature for this compound will be the strong absorption from the ketone carbonyl

group.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
e Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
e Acquisition:

o Spectral Range: 4000 - 400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

e Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the
sample spectrum and ratio it against the background to obtain the final absorbance or
transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Table 4: Expected IR Absorption Frequencies
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Frequency (cm™?) Intensity Vibration Type Functional Group
3100 - 3000 Medium C-H Stretch Aromatic C-H
) Aliphatic C-H (-CHz, -
2950 - 2850 Medium-Weak C-H Stretch
CHs)
~1685 Strong C=0 Stretch Aryl Ketone
~1610, ~1510 Medium-Strong C=C Stretch Aromatic Ring

| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity and quantifying 1-(4-

Methylphenyl)-2-phenylethanone in various matrices. A reversed-phase method is typically

employed.

Experimental Protocol: Reversed-Phase HPLC (RP-

HPLC)

o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter

the solution through a 0.45 pum syringe filter before injection.

e HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA)

detector.

e Chromatographic Conditions:

[¢]

o

Column: C18, 4.6 x 150 mm, 5 um particle size.

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For improved peak

shape, 0.1% formic acid can be added to the water.

[¢]

[e]

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.
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o Injection Volume: 10 pL.

o Detection: UV at 254 nm.

Data Presentation: HPLC Method Summary

Table 5: Summary of RP-HPLC Method Parameters

Parameter Condition

Column C18 (4.6 x 150 mm, 5 pm)
Mobile Phase Acetonitrile / Water (70:30, v/v)
Mode Isocratic

Flow Rate 1.0 mL/min

Temperature 30°C

Injection Volume 10 uL

Detector UV-Vis / PDA

Wavelength 254 nm

| Expected Retention Time | 4-6 minutes (highly system dependent) |

Visualized Workflows

Caption: Overall analytical workflow for the characterization of 1-(4-Methylphenyl)-2-
phenylethanone.

Caption: Correlation between molecular structure and key expected spectral data points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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